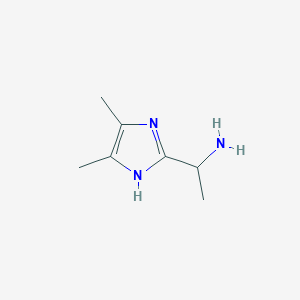

1-(4,5-dimethyl-1H-imidazol-2-yl)ethan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4,5-dimethyl-1H-imidazol-2-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-4(8)7-9-5(2)6(3)10-7/h4H,8H2,1-3H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJNHYZJZNFJNRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N1)C(C)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Investigations for 1 4,5 Dimethyl 1h Imidazol 2 Yl Ethan 1 Amine and Its Derivatives

One-Pot Multicomponent Cyclocondensation Approaches to Imidazole (B134444) Core

One-pot multicomponent reactions (MCRs) have become a cornerstone in the efficient synthesis of complex molecules like substituted imidazoles from simple precursors in a single step. These reactions are characterized by high atom economy and procedural simplicity. A plausible and widely utilized approach for constructing the 2,4,5-trisubstituted imidazole core, such as that in 1-(4,5-dimethyl-1H-imidazol-2-yl)ethan-1-amine, is the Debus-Radziszewski synthesis. This reaction typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and a source of ammonia (B1221849).

For the specific synthesis of this compound, a feasible one-pot approach would involve the reaction of butane-2,3-dione (diacetyl), 2-aminopropanal (or a suitable protected precursor), and ammonium (B1175870) acetate (B1210297) as the ammonia source. The butane-2,3-dione would provide the 4,5-dimethyl substitution pattern on the imidazole ring, while 2-aminopropanal would furnish the 1-aminoethyl group at the 2-position.

Catalyst Systems in Imidazole Formation (e.g., SO42−/Y2O3, Molecular Iodine)

The efficiency of one-pot imidazole synthesis is often significantly enhanced by the use of catalysts. A variety of catalysts, ranging from Lewis acids to solid-supported reagents, have been explored.

Sulfated Yttria (SO42−/Y2O3): Solid acid catalysts like sulfated yttria have demonstrated efficacy in promoting the synthesis of substituted imidazoles. For instance, the multicomponent condensation of benzil, an aldehyde, an amine, and ammonium acetate has been successfully catalyzed by SO42−/Y2O3 in ethanol (B145695). researchgate.net The catalyst's activity is attributed to its acidic sites, which facilitate the various condensation and cyclization steps of the reaction. A key advantage of such heterogeneous catalysts is their ease of separation from the reaction mixture and potential for recyclability, aligning with the principles of green chemistry. researchgate.net

Molecular Iodine: Molecular iodine has emerged as a mild, inexpensive, and environmentally benign catalyst for the synthesis of substituted imidazoles. figshare.com It acts as a Lewis acid, activating the carbonyl groups of the reactants and thereby facilitating the condensation reactions. Iodine-catalyzed syntheses of 2,4,5-trisubstituted imidazoles are often carried out under mild conditions and can proceed in various solvents, including environmentally friendly options like ethanol or even water.

Optimization of Reaction Conditions and Solvent Systems (e.g., Ethanol, Water)

The yield and purity of the resulting imidazole derivatives are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, temperature, and reaction time.

Solvent Systems: Ethanol is a commonly used solvent for imidazole synthesis due to its ability to dissolve the reactants and its relatively low toxicity. Water has also been explored as a green alternative, particularly in syntheses employing water-tolerant catalysts. Solvent-free conditions, often coupled with microwave irradiation, represent another green approach that can lead to shorter reaction times and reduced waste. derpharmachemica.com

Reaction Temperature and Time: The optimal temperature for imidazole synthesis can vary widely depending on the specific reactants and catalyst used. Reactions may be conducted at room temperature, under reflux, or with microwave heating. Microwave irradiation has been shown to significantly accelerate the rate of reaction, often reducing reaction times from hours to minutes. researchgate.net

Below is a table summarizing the effect of different catalysts and solvents on the synthesis of substituted imidazoles.

| Catalyst | Reactants | Solvent | Temperature | Time | Yield (%) | Reference |

| SO42−/Y2O3 | Benzil, Aldehyde, Amine, NH4OAc | Ethanol | 80 °C | 10 h | High | researchgate.net |

| Molecular Iodine | 1,2-Diketone, Aldehyde, NH4OAc | Ethanol | Reflux | 2-4 h | 85-95% | figshare.com |

| Cupric Chloride | Benzil, Aldehyde, NH4OAc | Solvent-free (Microwave) | - | 15 min | 88-95% | derpharmachemica.com |

| None (Ultrasound) | o-Aminobenzamide, Aldehyde | - | Ambient | 15 min | Moderate to Excellent | wikipedia.org |

Regioselective Synthesis Strategies for Substituted Imidazoles

Regioselectivity is a critical consideration in the synthesis of unsymmetrically substituted imidazoles. When using unsymmetrical 1,2-dicarbonyl compounds or when different substituents can be introduced at the 1, 2, 4, and 5 positions, controlling the position of these substituents is paramount.

In the context of this compound, the use of a symmetrical diketone, butane-2,3-dione, ensures that the methyl groups are located at the 4 and 5 positions, thus avoiding issues of regioselectivity in this part of the molecule. The primary challenge in regioselectivity for this specific synthesis would lie in preventing N-alkylation if a primary amine is used as a reactant instead of ammonia, which could lead to substitution at the N-1 position. The use of ammonium acetate as the nitrogen source generally favors the formation of N-unsubstituted imidazoles.

Reaction Mechanism Elucidation in the Formation of this compound Analogs

The mechanism of the Debus-Radziszewski synthesis of 2,4,5-trisubstituted imidazoles is believed to proceed through a series of condensation and cyclization steps. While the exact sequence of events can be influenced by the specific reactants and conditions, a generally accepted pathway is as follows:

Formation of a Diimine Intermediate: The 1,2-dicarbonyl compound (e.g., butane-2,3-dione) reacts with two equivalents of ammonia (from ammonium acetate) to form a diimine intermediate.

Condensation with the Aldehyde: The aldehyde (e.g., 2-aminopropanal) then condenses with the diimine. This step is often facilitated by an acid catalyst, which protonates the carbonyl oxygen of the aldehyde, making it more electrophilic.

Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular cyclization, followed by the elimination of a molecule of water to form the imidazole ring.

Aromatization: The final step involves the loss of a second molecule of water (or dehydrogenation) to yield the aromatic imidazole ring.

A plausible mechanistic pathway for the formation of this compound is depicted below:

Step 1: Formation of Butane-2,3-diimine Butane-2,3-dione reacts with ammonia to form the corresponding diimine.

Step 2: Condensation with 2-Aminopropanal The diimine then reacts with 2-aminopropanal.

Step 3: Cyclization and Aromatization The intermediate undergoes cyclization and subsequent dehydration and oxidation to form the final imidazole product.

Atom Economy and Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. The synthesis of imidazole derivatives is an area where these principles can be effectively implemented.

Atom Economy: One-pot multicomponent reactions, such as the Debus-Radziszewski synthesis, inherently possess high atom economy as most of the atoms from the starting materials are incorporated into the final product. The main byproduct in this reaction is water.

Use of Greener Solvents and Catalysts: The use of environmentally benign solvents like water and ethanol, or conducting reactions under solvent-free conditions, significantly improves the green credentials of the synthesis. derpharmachemica.com Furthermore, the use of reusable heterogeneous catalysts like sulfated yttria reduces waste and the need for potentially toxic and expensive homogeneous catalysts. researchgate.net

Energy Efficiency: The application of microwave irradiation or ultrasound can lead to shorter reaction times and lower energy consumption compared to conventional heating methods. researchgate.netwikipedia.org

The following table provides a comparison of different synthetic approaches for imidazole derivatives based on green chemistry metrics.

| Method | Catalyst | Solvent | Key Green Features |

| Conventional Heating | Homogeneous Acid | Organic Solvents | - |

| Microwave-assisted | Cupric Chloride | Solvent-free | Reduced reaction time, no solvent waste. derpharmachemica.com |

| Ultrasound-assisted | None | - | Energy efficient, rapid, catalyst-free. wikipedia.org |

| Heterogeneous Catalysis | SO42−/Y2O3 | Ethanol | Recyclable catalyst, use of a relatively green solvent. researchgate.net |

Computational Chemistry and Theoretical Investigations of 1 4,5 Dimethyl 1h Imidazol 2 Yl Ethan 1 Amine

Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. It is widely employed to predict the optimized molecular geometry of compounds.

In DFT calculations, the choice of a functional and a basis set is crucial for obtaining accurate results. The B3LYP functional is a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. The 6-31G(d,p) basis set is a split-valence basis set that provides a good balance between computational cost and accuracy for many organic molecules. This combination, B3LYP/6-31G(d,p), is a popular and reliable choice for the geometry optimization of various organic compounds, including imidazole (B134444) derivatives. researchgate.netnih.gov

For instance, in a study on 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, the molecular geometry was optimized using the B3LYP/6-31G(d,p) level of theory. acadpubl.eu Similarly, the geometrical structure of 1-(2,3-dihydrobenzo[b] bohrium.comresearchgate.netdioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole was also optimized using the DFT method with the B3LYP/6-31G(d,p) basis set. nih.gov These studies demonstrate the common application of this level of theory for obtaining reliable structural parameters for complex imidazole derivatives.

A key validation of computational methods is the comparison of calculated structural parameters (bond lengths and angles) with experimental data, typically obtained from X-ray crystallography. A high degree of agreement between theoretical and experimental values indicates the suitability of the chosen computational method.

In a study on 4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline, researchers calculated the molecular geometry using DFT methods and compared the results with single-crystal X-ray diffraction data. researchgate.net The calculated results showed that the optimized geometries were able to reproduce the crystal structure parameters with good accuracy. researchgate.net Such comparisons are vital for confirming that the theoretical model provides a valid representation of the molecule's actual structure.

Table 1: Illustrative Comparison of Theoretical and Experimental Bond Lengths for an Imidazole Derivative (Data is representative)

| Bond | Theoretical (Å) (B3LYP/6-31G(d,p)) | Experimental (Å) (X-ray) |

|---|---|---|

| N1-C2 | 1.38 | 1.37 |

| C2-N3 | 1.32 | 1.31 |

| N3-C4 | 1.39 | 1.38 |

| C4-C5 | 1.36 | 1.35 |

This table is a generalized representation based on typical findings in computational studies of imidazole derivatives.

Electronic Structure Analysis

The electronic properties of a molecule are fundamental to understanding its reactivity, stability, and potential applications. Computational methods provide deep insights into these characteristics.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. youtube.com The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. acadpubl.euresearchgate.net

For example, the HOMO-LUMO analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole revealed an energy gap of 4.0106 eV, which suggests good chemical stability. acadpubl.eu In these analyses, the spatial distribution of the HOMO and LUMO is also examined. Typically, for imidazole derivatives, the HOMO is localized over the imidazole ring and adjacent electron-donating groups, while the LUMO is distributed over the imidazole ring and any electron-accepting moieties. acadpubl.eu This distribution helps to predict the sites of electrophilic and nucleophilic attack.

Table 2: Representative FMO Energy Data for an Imidazole Derivative

| Parameter | Energy (eV) |

|---|---|

| HOMO | -5.2822 |

| LUMO | -1.2715 |

| Energy Gap (ΔE) | 4.0107 |

Data is based on a published study of an imidazole derivative. acadpubl.eu

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. bohrium.combohrium.com The MEP map displays different colors to represent regions of varying electrostatic potential. Typically, red areas indicate negative electrostatic potential (electron-rich regions, susceptible to electrophilic attack), while blue areas signify positive electrostatic potential (electron-poor regions, prone to nucleophilic attack). Green areas represent neutral potential.

In studies of imidazole derivatives, MEP maps often show the most negative potential (red) localized on the nitrogen atoms of the imidazole ring, highlighting them as primary sites for electrophilic attack. bohrium.combohrium.com Conversely, the hydrogen atoms attached to the ring and other substituents often show positive potential (blue), indicating their susceptibility to nucleophilic attack. bohrium.com

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the charge delocalization, intramolecular interactions, and stabilization energies within a molecule. bohrium.comacadpubl.eu It examines the interactions between filled (donor) and empty (acceptor) orbitals and quantifies the stabilization energy (E(2)) associated with these interactions. A higher E(2) value indicates a more intense interaction and greater charge delocalization.

Table 3: Illustrative NBO Analysis for an Imidazole Derivative (Donor-Acceptor Interactions)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP(1) N3 | π*(C2-N1) | 35.5 |

| LP(1) N1 | π*(C4-C5) | 28.2 |

| π(C4-C5) | π*(N1-C2) | 20.1 |

LP denotes a lone pair. This table is a generalized representation of typical NBO results for imidazole systems, showing key stabilizing interactions.

Therefore, it is not possible to generate an article with the requested detailed research findings and data tables for this specific molecule without resorting to speculation or fabricating data, which would compromise scientific accuracy.

The available search results contain computational studies on related but structurally distinct imidazole derivatives. For instance, studies on compounds like 2-(4-Chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole have explored NLO properties using DFT methods, and research on other complex imidazoles has detailed the process for calculating theoretical NMR and IR spectra. malayajournal.orgresearchgate.net However, these findings are specific to the molecules investigated in those studies and cannot be accurately extrapolated to 1-(4,5-dimethyl-1H-imidazol-2-yl)ethan-1-amine.

To provide a scientifically accurate and authoritative article as requested, published research focusing explicitly on the target compound is necessary.

Chemical Reactivity and Reaction Pathways of 1 4,5 Dimethyl 1h Imidazol 2 Yl Ethan 1 Amine

Amine Group Reactivity: Nucleophilic Substitution and Derivatization Reactions

The primary amine group attached to the ethyl substituent at the C2 position of the imidazole (B134444) ring is a key center of reactivity. The lone pair of electrons on the nitrogen atom imparts significant nucleophilic character, making it susceptible to attack by a wide range of electrophiles. msu.eduyoutube.com

Nucleophilic Substitution: In a typical SN2 reaction, the amine can act as a nucleophile, attacking an alkyl halide to form a new carbon-nitrogen bond. msu.edulibretexts.org This reaction proceeds by the amine's lone pair attacking the electrophilic carbon of the alkyl halide, displacing the halide leaving group. youtube.com However, a common issue with this reaction is over-alkylation. msu.edulibretexts.org The resulting secondary amine is also nucleophilic and can compete with the starting primary amine for the alkyl halide, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts. msu.eduyoutube.com Using a large excess of the initial amine can favor the formation of the desired secondary amine. youtube.com

Derivatization Reactions: The nucleophilicity of the amine group allows for numerous derivatization reactions, which are crucial for modifying the compound's properties or preparing it for analysis. nih.govnih.govmdpi.com Common derivatization strategies include:

Acylation: Reaction with acid chlorides or anhydrides to form stable amides. libretexts.org

Reaction with Carbonyls: Condensation with aldehydes or ketones to form imines (Schiff bases). This reaction is typically acid-catalyzed and reversible. libretexts.org

Michael Addition: As a potent nucleophile, the amine can undergo conjugate addition to α,β-unsaturated carbonyl compounds. A notable example is the pseudo-Michael reaction. Studies on structurally similar 1-aryl-4,5-dihydro-1H-imidazol-2-amines show that the exocyclic amine readily reacts with electrophilic alkenes like ethyl ethoxymethylenecyanoacetate (EMCA). nih.gov This reaction occurs exclusively on the exocyclic nitrogen, leading to the formation of enamine derivatives. nih.gov It is anticipated that 1-(4,5-dimethyl-1H-imidazol-2-yl)ethan-1-amine would follow a similar pathway.

| Reactant (Amine) | Product (Enamine) | Yield (%) |

|---|---|---|

| 1-Phenyl-4,5-dihydro-1H-imidazol-2-amine | Ethyl 2-cyano-3-[(1-phenyl-4,5-dihydro-1H-imidazol-2-yl)amino]prop-2-enoate | 60 |

| 1-(4-Chlorophenyl)-4,5-dihydro-1H-imidazol-2-amine | Ethyl 3-[[1-(4-chlorophenyl)-4,5-dihydro-1H-imidazol-2-yl]amino]-2-cyanoprop-2-enoate | 57 |

Imidazole Ring Reactivity: Electrophilic and Nucleophilic Aromatic Substitution Considerations

The imidazole ring is an electron-rich π-excessive heteroaromatic system, which strongly influences its reactivity. slideshare.net

Electrophilic Aromatic Substitution (EAS): Generally, electron-rich aromatic rings are highly susceptible to electrophilic aromatic substitution (EAS). libretexts.orgresearchgate.netmasterorganicchemistry.com The two nitrogen atoms in the imidazole ring donate electron density, activating it towards electrophiles. In this compound, the C4 and C5 positions are occupied by methyl groups. Electrophilic attack is therefore directed towards the nitrogen atoms or, under certain conditions, a ring carbon if a hydrogen were available. youtube.com Reactions such as halogenation, nitration, and acylation typically require an acid catalyst to generate a potent electrophile. masterorganicchemistry.comyoutube.com For instance, nitration of unsubstituted imidazole yields 4-nitroimidazole. youtube.com Given the existing substituents, electrophilic attack would most likely occur at the pyridine-like N3 nitrogen.

Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution on an electron-rich ring like imidazole is generally unfavorable. nih.govresearchgate.net Such reactions typically require a strong electron-withdrawing group (like a nitro group) to be present on the ring to stabilize the negatively charged Meisenheimer intermediate that forms during the reaction. nih.gov Additionally, a good leaving group on the ring is necessary. researchgate.net In the absence of such activating groups, this compound is not expected to undergo NAS. However, derivatives of the compound could potentially be engineered to facilitate these reactions. In some contexts, the entire imidazole group can act as a leaving group in NAS reactions, particularly when bonded through nitrogen to a highly activated aromatic system (e.g., a trinitrophenyl group). researchgate.net

Oxidation and Reduction Chemistry of the Compound

The potential for oxidation and reduction of this compound involves both the amine substituent and the imidazole ring.

Oxidation:

Amine Group: Primary amines can be oxidized to various products depending on the reagent and conditions. Mild oxidation might yield an imine, while stronger oxidizing agents can lead to oximes or nitro compounds.

Imidazole Ring: The imidazole ring is generally stable towards oxidation. However, certain substituted imidazoles, such as lophine (2,4,5-triphenylimidazole), are known to undergo photo-oxidation reactions, particularly in the presence of sensitizers, leading to chemiluminescence. rsc.org The stability of the imidazole ring can be compromised under harsh oxidative conditions, potentially resulting in ring cleavage. The presence of arylamine groups linked at specific positions can accelerate photo-oxidation by forming stable planar quinoid oxidation-state structures that are susceptible to attack by singlet oxygen. rsc.org

Reduction:

Imidazole Ring: As an aromatic system, the imidazole ring is resistant to reduction. Catalytic hydrogenation requires forcing conditions (high pressure and temperature) to saturate the ring. However, imidazolium (B1220033) salts (where the ring is quaternized and positively charged) are more electrophilic and can be reduced to imidazolines using complex metal hydrides like sodium borohydride (B1222165) (NaBH₄). stackexchange.com Care must be taken, as these conditions can sometimes lead to the reductive cleavage of the ring. stackexchange.com

Substituents: While the parent ring is stable, functional groups attached to it can be selectively reduced. For example, if a derivative contained a reducible group (e.g., a nitro or carbonyl group), it could be reduced using standard chemical methods without affecting the imidazole core. youtube.com

Cyclization and Rearrangement Mechanisms involving this compound Derivatives

Derivatives of this compound can serve as precursors for the synthesis of complex fused heterocyclic systems through cyclization and rearrangement reactions. nih.govacs.orgmdpi.comrsc.orgmdpi.comresearchgate.net

Cyclization Reactions: The bifunctional nature of the molecule (containing both a nucleophilic amine and an imidazole ring) is key to its utility in constructing polycyclic compounds. Following a primary derivatization of the amine group, intramolecular cyclization can be induced. A prime example is the fate of the enamine products formed from the pseudo-Michael reaction discussed in section 5.1. nih.gov These derivatives, upon heating, can undergo cyclization to form fused ring systems. nih.gov The specific product depends on the reaction conditions, as detailed in the table below.

| Starting Material (Enamine Derivative) | Conditions | Cyclization Product | Mechanism |

|---|---|---|---|

| Ethyl 2-cyano-3-[(1-aryl-4,5-dihydro-1H-imidazol-2-yl)amino]prop-2-enoate | Heating in boiling acetic acid | 1-Aryl-5-oxo-2,3-dihydroimidazo[1,2-a]pyrimidine-6-carbonitrile | Intramolecular attack of ring nitrogen (N1) onto the ester carbonyl group, followed by elimination. |

| Ethyl 2-cyano-3-[(1-aryl-4,5-dihydro-1H-imidazol-2-yl)amino]prop-2-enoate | Heating (120–140 °C) without solvent | Mixture of the above oxo-pyrimidine and Ethyl 1-aryl-5-imino-2,3-dihydroimidazo[1,2-a]pyrimidine-6-carboxylate | Competitive cyclization involving attack onto the ester vs. attack onto the cyano group. |

Rearrangement Mechanisms: The imidazole scaffold can participate in various rearrangement reactions, often under photochemical or thermal conditions. acs.org Theoretical studies on methyl-substituted imidazoles have shown that photochemical irradiation can induce a formal interchange of ring atoms, leading to isomeric imidazole derivatives. acs.org These transformations can proceed through complex multi-step pathways involving internal cyclization and isomerization. acs.org Another class of rearrangements involves the migration of substituents around the ring, a process known as halotropy or prototropy, which proceeds through non-aromatic intermediates. csic.es More complex, iodine-mediated rearrangements have been reported for fused imidazo[1,5-a]imidazoles, which transform into imidazo[1,5-a]pyrimidines. nih.gov This unique reaction involves an oxidative ring-opening followed by a recyclization cascade. nih.gov

Coordination Chemistry and Ligand Applications of 1 4,5 Dimethyl 1h Imidazol 2 Yl Ethan 1 Amine Derivatives

Design and Synthesis of Metal-Ligand Complexes Incorporating the Imidazole (B134444) Moiety

The primary amine group of 1-(4,5-dimethyl-1H-imidazol-2-yl)ethan-1-amine is a synthetic handle for the creation of more elaborate ligand systems, most commonly through condensation reactions with aldehydes or ketones to form Schiff base ligands. nih.govdntb.gov.ua This synthetic strategy allows for the systematic variation of the ligand's steric and electronic properties by choosing different carbonyl compounds.

The general synthesis route involves the condensation of this compound with a selected aldehyde, such as salicylaldehyde (B1680747) or a substituted derivative, typically in an alcoholic medium like ethanol (B145695) or methanol. dntb.gov.uamdpi.com The reaction proceeds via a nucleophilic attack of the primary amine on the carbonyl carbon, followed by dehydration to yield the corresponding imine or Schiff base. sapub.org These Schiff base ligands can be isolated as stable compounds before being introduced to a metal salt, or they can be generated in situ during the complexation reaction. mdpi.com

The synthesis of the metal complexes is then typically achieved by reacting the Schiff base ligand with a metal salt (e.g., chlorides, acetates, or sulfates of transition metals like Co(II), Ni(II), Cu(II), and Zn(II)) in a suitable solvent. union.eduderpharmachemica.com The reaction is often carried out under reflux to ensure completion. mdpi.com The resulting metal complexes frequently precipitate from the solution upon cooling and can be purified by washing and recrystallization. derpharmachemica.com The stoichiometry of the reactants (metal-to-ligand ratio) can be adjusted to control the final structure of the complex, for example, yielding complexes with a 1:1 or 1:2 metal-to-ligand ratio. union.edunih.gov

For instance, reacting a Schiff base derived from this compound and salicylaldehyde with copper(II) acetate (B1210297) in a 2:1 ligand-to-metal ratio would be expected to yield a [Cu(L)₂] type complex, where L is the bidentate Schiff base ligand.

Coordination Modes and Geometry in Metal Complexes

Derivatives of this compound, especially Schiff bases, are versatile multidentate ligands capable of adopting various coordination modes. researchgate.net The specific mode of coordination depends on the donor atoms available on the ligand framework.

Bidentate Coordination: In the simplest case, a Schiff base ligand derived from a non-coordinating aldehyde coordinates to a metal center through two nitrogen atoms: the sp²-hybridized nitrogen of the imidazole ring and the nitrogen atom of the azomethine (-CH=N-) group. nih.gov This N,N-bidentate chelation forms a stable five- or six-membered ring with the metal ion.

Tridentate Coordination: If the aldehyde used in the Schiff base synthesis contains an additional donor group, such as a hydroxyl group in salicylaldehyde or a carboxyl group in an amino acid derivative, the resulting ligand can act as a tridentate donor. derpharmachemica.com For example, a ligand formed from salicylaldehyde would coordinate via the imidazole nitrogen, the azomethine nitrogen, and the deprotonated phenolic oxygen atom (N,N,O-coordination). sapub.org Similarly, a ligand derived from an amino acid like L-phenylalanine can coordinate through the imidazole nitrogen, azomethine nitrogen, and a carboxylato oxygen. derpharmachemica.com

The coordination number and the nature of the metal ion and ligand dictate the resulting geometry of the complex. Common geometries observed for metal complexes with imidazole-based Schiff base ligands include:

Tetrahedral: Often seen with d¹⁰ metal ions like Zn(II) when coordinated to two bidentate ligands. bohrium.com

Square Planar: Common for d⁸ ions such as Ni(II) and d⁹ ions like Cu(II) with strong-field ligands. uobaghdad.edu.iq

Octahedral: This is a very common geometry, particularly for first-row transition metals like Co(II), Ni(II), and Cr(III), often achieved by the coordination of two tridentate ligands or one tetradentate ligand and two ancillary ligands (like water or chloride). bohrium.comuobaghdad.edu.iq

For example, a complex of Ni(II) with two molecules of a tridentate Schiff base ligand derived from this compound and salicylaldehyde would likely adopt a distorted octahedral geometry.

Spectroscopic Characterization of Metal Complexes (e.g., UV-Vis, FT-IR, NMR, Mass Spectrometry)

A combination of spectroscopic techniques is essential for the characterization of these metal complexes and to confirm the coordination of the ligand to the metal center. nih.govresearchgate.net

FT-IR Spectroscopy: Infrared spectroscopy is particularly useful for identifying the coordination sites of the ligand.

Azomethine Group (ν(C=N)): The formation of the Schiff base is confirmed by the appearance of a strong absorption band typically in the range of 1600-1650 cm⁻¹. sapub.org Upon coordination to a metal ion, this band often shifts to a lower frequency (ca. 10-20 cm⁻¹), indicating the involvement of the azomethine nitrogen in bonding. mdpi.com

Imidazole Ring: Vibrations associated with the C=N and C=C bonds of the imidazole ring also shift upon coordination.

Phenolic Group (ν(C-O)): For ligands derived from salicylaldehyde, the phenolic C-O stretching vibration (around 1280 cm⁻¹) shifts to a higher frequency upon deprotonation and coordination to the metal ion. researchgate.net

New Bands: The formation of new, weaker bands in the far-IR region (typically 400-600 cm⁻¹) can be attributed to the metal-nitrogen (ν(M-N)) and metal-oxygen (ν(M-O)) stretching vibrations, providing direct evidence of coordination. mdpi.com

UV-Vis Spectroscopy: Electronic spectra provide information about the electronic transitions within the complex and its geometry.

Intraligand Transitions: Intense absorption bands in the UV region (typically < 350 nm) are assigned to π→π* and n→π* transitions within the aromatic rings and the azomethine group of the ligand. uobaghdad.edu.iq These bands may shift upon complexation.

Charge Transfer Transitions: Metal-to-Ligand Charge Transfer (MLCT) or Ligand-to-Metal Charge Transfer (LMCT) bands can appear, often in the visible region.

d-d Transitions: For transition metal complexes with unpaired d-electrons, weaker absorption bands are observed in the visible or near-IR region. The position and number of these bands are characteristic of the metal ion's d-electron configuration and the coordination geometry of the complex (e.g., octahedral vs. tetrahedral). bohrium.comuobaghdad.edu.iq

NMR Spectroscopy: For diamagnetic complexes (e.g., Zn(II)), ¹H and ¹³C NMR spectroscopy are powerful tools.

¹H NMR: The proton of the azomethine group (-CH=N-) gives a characteristic signal. Upon coordination, protons near the binding sites (e.g., on the imidazole ring) experience shifts in their chemical environment. The disappearance of the phenolic -OH proton signal in ligands derived from salicylaldehyde confirms deprotonation upon complex formation. sapub.org

¹³C NMR: The carbon signals of the azomethine group and the imidazole ring carbons are sensitive to coordination and will shift upon complexation. researchgate.net

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the ligands and their metal complexes, providing evidence for the proposed molecular formula and the metal-to-ligand stoichiometry. researchgate.net

Table 1: Representative Spectroscopic Data for Imidazole Schiff Base Metal Complexes This table is illustrative, based on typical values found in the literature for similar compounds.

Click to view interactive data

| Technique | Feature | Free Ligand (Typical Range) | Metal Complex (Typical Change) | Reference |

|---|---|---|---|---|

| FT-IR | ν(C=N) Azomethine | 1620-1640 cm⁻¹ | Shifts to lower frequency (1600-1625 cm⁻¹) | sapub.org, mdpi.com |

| ν(M-N) | - | Appears at 450-550 cm⁻¹ | mdpi.com | |

| UV-Vis | π→π* | 250-320 nm | Minor shift | uobaghdad.edu.iq |

| n→π* | 330-380 nm | Shift upon coordination | uobaghdad.edu.iq | |

| d-d transitions | - | Appear in visible region (e.g., 500-700 nm) | bohrium.com | |

| ¹H NMR | -CH=N- Proton | 8.0-9.0 ppm | Shift downfield or upfield | sapub.org |

Theoretical Investigations of Metal-Ligand Interactions and Bonding (e.g., DFT on complexes)

Density Functional Theory (DFT) has become an indispensable tool for investigating the electronic structure, bonding, and properties of metal complexes. nih.govnih.gov For complexes derived from this compound, DFT calculations can provide deep insights into several key areas:

Geometry Optimization: Theoretical calculations can predict the most stable geometry of the metal complexes, including bond lengths and angles in the coordination sphere. These calculated structures can be compared with experimental data from X-ray crystallography to validate the computational model. nih.govresearchgate.net DFT can also help distinguish between different possible isomers or coordination modes, such as the preference for coordination to a specific nitrogen tautomer of the imidazole ring. researchgate.net

Bonding Analysis: The nature of the metal-ligand bond can be analyzed using various theoretical approaches. Atoms in Molecules (AIM) theory can be used to characterize the interaction as primarily electrostatic (ionic) or covalent based on the properties of the electron density at the bond critical points. nih.gov A positive value for the Laplacian of the electron density (∇²ρ(r)) at the metal-ligand bond critical point typically indicates a closed-shell interaction, characteristic of ionic bonding, which is common in these types of coordination complexes. nih.govresearchgate.net

Electronic Structure: DFT calculations provide information about the molecular orbitals of the complex. This allows for the assignment of electronic transitions observed in the UV-Vis spectra to specific orbital promotions (e.g., HOMO→LUMO). This helps in understanding the origin of color and the nature of charge-transfer bands in the complexes. youtube.com

Binding Energies: The strength of the interaction between the metal ion and the ligand can be quantified by calculating the binding energy. These calculations can be used to study how changes in the ligand structure (e.g., adding electron-donating or -withdrawing groups) affect the stability of the complex. nih.gov

For example, a DFT study on a series of first-row transition metal complexes with a Schiff base ligand derived from this compound could reveal trends in bond lengths (e.g., following the Irving-Williams series) and elucidate the degree of covalency in the metal-donor atom bonds.

Influence of Ligand Structure on Metal Complex Properties

The ability to modify the Schiff base ligand by choosing different aldehydes allows for the fine-tuning of the properties of the resulting metal complexes. The substituents on the ligand framework can exert significant electronic and steric effects.

Electronic Effects: The electronic properties of the complex, such as its redox potential and the energy of its d-d or charge-transfer transitions, are highly sensitive to the electron-donating or electron-withdrawing nature of substituents on the ligand. researchgate.net

Electron-donating groups (like -CH₃, -OCH₃) on the aromatic rings of the ligand increase the electron density on the donor atoms (nitrogen and oxygen). This enhances the ligand's donor strength, leading to stronger metal-ligand bonds and increased stability of the complex. nih.gov It can also make the metal center more electron-rich, shifting its redox potential to more negative values (making it harder to reduce).

Electron-withdrawing groups (like -Cl, -NO₂) have the opposite effect. They decrease the electron density on the donor atoms, weakening the metal-ligand bond. nih.govnih.gov This can make the metal center easier to reduce (a more positive redox potential) and can shift MLCT bands to lower energy. researchgate.net

Steric Effects: The size and shape of the ligand can influence the coordination geometry and stability of the metal complex. Bulky substituents near the coordination site can force a change in geometry, for example, from a square planar to a more distorted tetrahedral geometry, to minimize steric hindrance. They can also prevent the coordination of additional ligands or solvent molecules to the metal center.

By strategically combining these electronic and steric factors, ligands can be designed to produce metal complexes with specific, desired properties for applications in areas such as catalysis, materials science, or medicinal chemistry. researchgate.net

Lack of Sufficient Data for "this compound"

Following a comprehensive search of available scientific literature and chemical databases, it has been determined that there is insufficient public information on the specific synthetic utility of the chemical compound This compound to generate a thorough and scientifically accurate article as requested.

While general information on the synthesis and applications of various imidazole derivatives is abundant, specific data for "this compound" as a chemical building block is not available in the public domain. Commercial suppliers list the compound, indicating its existence, but its role and applications in synthetic chemistry are not documented in readily accessible scientific literature.

Therefore, it is not possible to fulfill the request to generate an article with detailed research findings and data tables strictly adhering to the provided outline for this specific compound. To proceed, it would be necessary to select a more extensively researched imidazole derivative with a well-documented history of use in organic synthesis.

Future Research Directions and Theoretical Perspectives

Advancements in Asymmetric Synthesis of Chiral 1-(4,5-dimethyl-1H-imidazol-2-yl)ethan-1-amine Analogs

The development of efficient and highly stereoselective methods for synthesizing chiral molecules is a cornerstone of modern organic chemistry. mdpi.com While general methods for creating chiral amines and imidazoles exist, future research will likely focus on novel strategies tailored to produce analogs of this compound with high enantiopurity.

Key research avenues include:

Chiral Pool Synthesis: Utilizing readily available, enantiopure starting materials like α-amino acids to construct the chiral imidazole (B134444) framework. researchgate.net This approach ensures the stereochemistry at the α-carbon is pre-defined.

Catalytic Asymmetric Reactions: Employing chiral catalysts, such as chiral phosphoric acids or transition metal complexes, to guide the stereochemical outcome of key bond-forming reactions. nih.govacs.org For instance, the asymmetric reduction of a corresponding ketimine precursor or the asymmetric addition of a nucleophile to an imine derived from 2-acetyl-4,5-dimethylimidazole would be promising routes.

Multicomponent Reactions (MCRs): Designing novel asymmetric MCRs, like the Groebke-Blackburn-Bienaymé reaction, could provide a modular and efficient route to a diverse library of axially chiral and centrally chiral imidazole-based compounds. nih.gov

Table 1: Comparison of Potential Asymmetric Synthesis Strategies

| Strategy | Description | Potential Advantages | Potential Challenges |

|---|---|---|---|

| Chiral Pool Synthesis | Synthesis starts from an existing chiral molecule, such as an amino acid. researchgate.net | High enantiopurity is often guaranteed. | Limited to the availability of starting chiral materials. |

| Catalytic Asymmetric Amination | A prochiral precursor is converted to a chiral amine using a chiral catalyst. | High atom economy; catalytic nature allows for large-scale production. | Catalyst development and optimization can be time-consuming. |

| Asymmetric Multicomponent Reactions | Multiple starting materials react in one pot to form a complex chiral product with the aid of a chiral catalyst. nih.gov | High efficiency and molecular diversity. | Controlling stereoselectivity with multiple reactive centers can be complex. |

Exploration of Novel Catalytic Applications for the Compound

The presence of both a Lewis basic imidazole ring and a primary amine makes this compound and its derivatives attractive candidates as ligands in catalysis. The bidentate N,N chelation capability is particularly relevant for coordinating with transition metals.

Future research should explore its use in:

Asymmetric Transfer Hydrogenation: As a chiral ligand for ruthenium or rhodium catalysts, it could facilitate the enantioselective reduction of ketones and imines.

Cross-Coupling Reactions: Modified versions of the compound could serve as ligands for palladium or nickel catalysts in reactions like Suzuki, Heck, and Buchwald-Hartwig couplings, potentially offering unique reactivity or selectivity.

Organocatalysis: The amine functionality could be utilized directly in organocatalytic transformations, such as Michael additions or aldol (B89426) reactions, where it can act as a nucleophilic catalyst or form chiral enamines. nih.gov

Deeper Computational Modeling of Reaction Pathways and Ligand Properties

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to predict and understand the behavior of molecules and their reactions. nih.govbohrium.com Deeper computational modeling will be crucial for accelerating the development and application of this compound.

Areas for theoretical investigation include:

Conformational Analysis: Predicting the stable conformations of the compound and its metal complexes to understand how its three-dimensional structure influences its reactivity and selectivity as a ligand.

Reaction Mechanism Elucidation: Modeling the transition states and intermediates of potential catalytic cycles to understand the origin of stereoselectivity in asymmetric reactions. mdpi.com This can guide the rational design of more efficient catalysts.

Prediction of Ligand Properties: Calculating electronic properties such as HOMO-LUMO gaps, electrostatic potentials, and donor-acceptor characteristics to predict its coordination behavior with different metals and its stability. researchgate.netnih.gov

Table 2: Key Parameters for Computational Modeling of Ligand Properties

| Parameter | Significance in Catalysis | Typical Computational Method |

|---|---|---|

| Binding Energy | Predicts the stability of the metal-ligand complex. | DFT |

| HOMO-LUMO Energy Gap | Indicates the chemical reactivity and stability of the complex. researchgate.net | DFT, Time-Dependent DFT |

| Natural Bond Orbital (NBO) Analysis | Describes the charge distribution and donor-acceptor interactions between the ligand and metal. | NBO analysis within DFT |

| Steric Mapping | Visualizes the steric bulk around the metal center, which is crucial for predicting enantioselectivity. | DFT geometry optimization |

Design of Next-Generation Imidazole-Based Scaffolds for Chemical Research

The core structure of this compound serves as an excellent starting point for the design of new molecular scaffolds with tailored properties. The imidazole ring is a privileged structure in medicinal chemistry, known for its wide range of biological activities. nih.gov

Future design efforts could focus on:

Medicinal Chemistry: Creating libraries of derivatives by modifying the substituents on the imidazole ring or the amine group to explore their potential as anticancer, antimicrobial, or anti-inflammatory agents. semanticscholar.orgfrontiersin.org The electron-rich nature of the imidazole ring allows it to bind to various biological targets. researchgate.net

Supramolecular Chemistry: Incorporating this scaffold into larger molecular architectures to create novel receptors for ions or small molecules, or as building blocks for self-assembling materials. nih.gov The hydrogen bonding capabilities of the imidazole and amine groups are key features for designing such systems.

Materials Science: Developing polymers or metal-organic frameworks (MOFs) incorporating this imidazole-based unit, which could have applications in gas storage, separation, or catalysis.

The systematic exploration of these future research directions will undoubtedly unlock the full potential of this compound and its analogs, leading to significant advancements in synthesis, catalysis, and materials science.

Q & A

Q. What synthetic routes are commonly employed to prepare 1-(4,5-dimethyl-1H-imidazol-2-yl)ethan-1-amine in laboratory settings?

The synthesis typically involves condensation reactions between appropriately substituted amines and carbonyl precursors. For example, cyclocondensation of 2-acetyl-4,5-dimethylimidazole with ethylenediamine under acidic or basic conditions can yield the target compound. Reaction optimization may include adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and catalysts (e.g., p-toluenesulfonic acid). Post-synthesis purification via column chromatography or recrystallization ensures high purity .

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation of this compound?

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR identify proton environments and carbon frameworks, particularly distinguishing imidazole ring protons (δ 6.5–7.5 ppm) and methyl/amine groups.

- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., m/z 153.1 for [M+H]+) and fragmentation patterns.

- X-ray Crystallography: Programs like SHELXL or OLEX2 refine crystal structures, resolving bond angles, torsional strain, and hydrogen-bonding networks. For example, anisotropic displacement parameters validate spatial arrangements .

Q. What safety protocols are essential for handling this compound in the laboratory?

- Personal Protective Equipment (PPE): Gloves (nitrile), safety goggles, and lab coats to prevent skin/eye contact.

- Ventilation: Use fume hoods to avoid inhalation of fine particles.

- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Refer to Safety Data Sheets (SDS) for specific hazard classifications (e.g., acute toxicity, GHS categories) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from assay variability (e.g., cell line differences) or impurities. Strategies include:

- Orthogonal Assays: Validate enzyme inhibition (e.g., IC50) using fluorescence polarization and surface plasmon resonance (SPR).

- Dose-Response Curves: Establish linearity across concentrations (1 nM–100 µM) to confirm potency thresholds.

- Structural Analog Analysis: Compare activity with derivatives (e.g., 4-ethyl-1-methyl-1H-imidazol-5-amine) to identify pharmacophores .

Q. What experimental design optimizes reaction yields for large-scale synthesis?

Apply Design of Experiments (DoE) to evaluate factors:

- Parameters: Temperature, solvent (e.g., ethanol vs. THF), stoichiometry (amine:carbonyl ratio).

- Response Surface Methodology (RSM): Model interactions between variables to identify optimal conditions (e.g., 90°C, 1:1.2 ratio).

- In-line Analytics: Use FTIR or HPLC to monitor reaction progress and minimize byproducts .

Q. How can computational modeling predict this compound’s interaction with biological targets?

- Molecular Docking: Software like AutoDock Vina simulates binding to receptors (e.g., histamine H3R). Focus on hydrogen bonds between the amine group and Asp114 in the active site.

- Molecular Dynamics (MD): Simulate ligand-receptor stability over 100 ns trajectories to assess binding free energy (ΔG).

- QSAR Models: Correlate substituent effects (e.g., methyl vs. fluoro groups) with activity trends .

Q. What strategies mitigate crystallization challenges during structural analysis?

- Solvent Screening: Test polar aprotic (DMSO) vs. nonpolar (hexane) solvents for slow evaporation.

- Seeding: Introduce microcrystals to induce nucleation.

- Cryocooling: Use liquid N2 to stabilize crystals during X-ray diffraction. Software like WinGX assists in resolving twinning or disorder .

Methodological Tables

| Analytical Technique | Key Parameters | Application Example |

|---|---|---|

| HPLC-UV | C18 column, 254 nm | Purity assessment (>98%) |

| ITC (Isothermal Titration Calorimetry) | ΔH, Kd | Binding affinity to enzymes |

| TGA/DSC | Decomposition onset (~200°C) | Thermal stability profiling |

| Biological Assay | Endpoint | Reference |

|---|---|---|

| MTT Assay | IC50 (proliferation) | |

| Radioligand Binding | Ki (nM range) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.